5-Iodo-1H-indole-3-carbaldehyde

説明

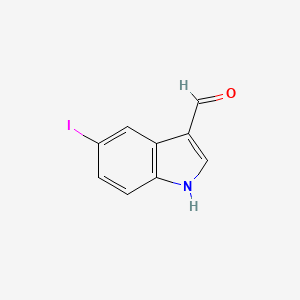

Structure

3D Structure

特性

IUPAC Name |

5-iodo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEGGIRVAHNXDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551463 | |

| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114144-17-1 | |

| Record name | 5-Iodo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114144-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-1H-indole-3-carbaldehyde from Indole

I have gathered substantial information from the search results to construct the in-depth technical guide. I have found detailed protocols and mechanistic information for both proposed synthetic routes.

For Route A (Iodination then Formylation):

-

I found a paper describing the regioselective C5-H direct iodination of indoles, which seems to be a radical-based mechanism[1][2].

-

I have information on the Vilsmeier-Haack formylation of indole derivatives which can be adapted for 5-iodoindole[3][4].

For Route B (Formylation then Iodination):

-

I have found a detailed experimental protocol for the Vilsmeier-Haack formylation of indole to produce indole-3-carbaldehyde[5][6].

-

Crucially, I have found a supporting information document that provides a specific and detailed protocol for the direct iodination of indole-3-carbaldehyde at the C5 position, along with characterization data for the final product[7].

For the mechanisms:

-

I have information on the electrophilic substitution mechanism for iodination[8][9][10].

-

I have multiple sources explaining the mechanism of the Vilsmeier-Haack reaction[11][12][13][14][15].

With this information, I can now proceed to write the comprehensive technical guide as requested by the user. I have enough details to create the structure, write the protocols, explain the mechanisms, create the data tables, and generate the Graphviz diagrams. I do not need further search actions.

Introduction

5-Iodo-1H-indole-3-carbaldehyde is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The indole scaffold is a prevalent motif in a vast array of biologically active compounds, and the introduction of an iodine atom at the C5 position provides a versatile handle for further functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic strategies for the preparation of 5-Iodo-1H-indole-3-carbaldehyde starting from indole, tailored for researchers and professionals in the field of drug development and medicinal chemistry.

Two principal synthetic routes are discussed herein, each with its own set of advantages and considerations:

-

Route A: Iodination of Indole followed by Formylation. This pathway commences with the regioselective iodination of the indole core at the C5 position, followed by the introduction of the carbaldehyde group at the C3 position.

-

Route B: Formylation of Indole followed by Iodination. This alternative strategy involves the initial formylation of indole at its most nucleophilic C3 position, followed by the selective iodination of the resulting indole-3-carbaldehyde at the C5 position.

This document will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present a comparative analysis of the two routes to aid in the selection of the most appropriate method for a given research objective.

Route A: Iodination of Indole followed by Formylation

This synthetic approach prioritizes the early introduction of the iodine substituent. The success of this route hinges on the ability to selectively iodinate the indole ring at the C5 position, a task that can be challenging due to the high reactivity of the C3 position towards electrophiles.

Step 1: Regioselective C5-H Direct Iodination of Indole

Recent advancements have enabled the direct and highly regioselective iodination of indoles at the C5 position. One effective method proceeds via a radical pathway under mild conditions, avoiding the use of metal catalysts[1].

Reaction Scheme:

Experimental Protocol:

A detailed protocol for the C5-iodination of indole has been described by Wang et al.[1][2]. The reaction typically involves the use of an iodine source and a radical initiator in a suitable solvent.

Mechanism:

The mechanism for this C5-iodination is proposed to proceed through a radical pathway. The reaction is initiated by the formation of an iodine radical, which then selectively attacks the electron-rich indole ring at the C5 position. This regioselectivity is a key feature of this method, overcoming the inherent preference for C3 substitution in classical electrophilic additions.

Step 2: Vilsmeier-Haack Formylation of 5-Iodoindole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds[12][13][14][15]. In this step, 5-iodoindole is converted to the target molecule, 5-Iodo-1H-indole-3-carbaldehyde.

Reaction Scheme:

Experimental Protocol:

The procedure for the Vilsmeier-Haack formylation of indoles is well-established[3][5][6]. A general protocol adaptable for 5-iodoindole is as follows:

-

The Vilsmeier reagent is prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) at low temperatures.

-

The 5-iodoindole is then added to the pre-formed Vilsmeier reagent.

-

The reaction mixture is stirred, typically with gentle heating, to drive the reaction to completion.

-

Aqueous workup hydrolyzes the intermediate iminium salt to afford the desired aldehyde.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich indole ring of 5-iodoindole attacks the Vilsmeier reagent, preferentially at the C3 position, to form a stable intermediate. Subsequent elimination and hydrolysis yield the final product, 5-Iodo-1H-indole-3-carbaldehyde[11][12].

Route B: Formylation of Indole followed by Iodination

This route begins with the formylation of the indole starting material, a highly efficient and well-understood transformation. The subsequent iodination at the C5 position is then directed by the existing aldehyde group.

Step 1: Vilsmeier-Haack Formylation of Indole

The initial step involves the synthesis of indole-3-carbaldehyde from indole using the Vilsmeier-Haack reaction. This is a high-yielding and widely used industrial process.

Reaction Scheme:

Experimental Protocol:

A representative experimental procedure is provided by TCI Practical Examples[5] and Organic Syntheses[6]:

-

To a solution of Vilsmeier reagent in DMF at 0 °C, indole is added.

-

The solution is stirred for a specified time at room temperature.

-

The reaction is quenched with an aqueous base (e.g., NaOH solution).

-

The precipitated product is collected by filtration, washed, and dried.

Quantitative Data for Vilsmeier-Haack Formylation of Indole:

| Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| POCl₃, DMF | 0 to 85 | 6 | 96 | [3] |

| Vilsmeier Reagent, DMF | 0 to rt | 2.5 | 77 | [5] |

Step 2: Direct Iodination of Indole-3-carbaldehyde

The final step in this route is the selective iodination of indole-3-carbaldehyde at the C5 position. A highly efficient protocol for this transformation has been reported[7].

Reaction Scheme:

Caption: Synthetic workflow for Route A.

Route B: Formylation followed by Iodination

Caption: Synthetic workflow for Route B.

Comparative Analysis and Conclusion

Both Route A and Route B offer viable pathways for the synthesis of 5-Iodo-1H-indole-3-carbaldehyde from indole. The choice between the two may depend on several factors:

-

Route A is advantageous if a variety of C3-substituted 5-iodoindoles are desired, as the common intermediate, 5-iodoindole, can be diversified. However, the initial C5-iodination might require more specialized conditions to achieve high regioselectivity.

-

Route B benefits from a highly robust and scalable initial step (Vilsmeier-Haack formylation of indole). The subsequent iodination is also reported to be high-yielding and selective. This route is often preferred for the direct synthesis of the target compound.

References

Sources

- 1. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 9. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]

chemical properties of 5-Iodo-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-1H-indole-3-carbaldehyde is a pivotal heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and materials science. Its trifunctional nature—comprising a reactive aldehyde, an acidic indole N-H proton, and a versatile carbon-iodine bond—offers a rich landscape for chemical derivatization. This guide provides an in-depth exploration of its synthesis, spectroscopic profile, and core chemical reactivity. We will dissect the causality behind key synthetic transformations, including electrophilic substitutions, nucleophilic additions, and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols.

Introduction: A Molecule of Strategic Importance

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceutical agents.[1] The introduction of specific functional groups onto this scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties. 5-Iodo-1H-indole-3-carbaldehyde (Figure 1) has emerged as a particularly valuable intermediate due to its three distinct points of reactivity:

-

The Aldehyde at C3: Acts as an electrophilic center, enabling condensations, reductions, oxidations, and the formation of various carbon-carbon and carbon-heteroatom bonds.[2]

-

The Indole Nitrogen (N1): The N-H proton is weakly acidic and can be deprotonated to generate a nucleophile for alkylation, acylation, or sulfonylation, which also serves to protect the nitrogen and modulate the ring's electronic properties.

-

The Iodine at C5: This is arguably its most strategic feature. The carbon-iodine bond is an exceptional handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile construction of complex biaryl systems and other carbon-carbon or carbon-heteroatom linkages.[3]

This guide will systematically explore the chemistry of this versatile molecule, providing the foundational knowledge required for its effective application in complex synthetic campaigns.

Figure 1: Structure of 5-Iodo-1H-indole-3-carbaldehyde

Caption: The chemical structure of 5-Iodo-1H-indole-3-carbaldehyde.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Physical Properties

The key physico are summarized in Table 1. It is typically a white to off-white solid with a melting point around 185-186 °C.[4] It is advisable to store the compound in a dark place under an inert atmosphere, at refrigerated temperatures (2-8°C), to prevent degradation.

Table 1: Physicochemical Properties of 5-Iodo-1H-indole-3-carbaldehyde

| Property | Value | Reference |

| IUPAC Name | 5-iodo-1H-indole-3-carbaldehyde | [5] |

| CAS Number | 114144-17-1 | [5] |

| Molecular Formula | C₉H₆INO | [5] |

| Molecular Weight | 271.05 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | 185 - 186 °C | [4] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the compound. The data presented in Table 2 is characteristic for this molecule.[4]

Table 2: Spectroscopic Data for 5-Iodo-1H-indole-3-carbaldehyde

| Technique | Data (Solvent: DMSO-d₆) | Assignment |

| ¹H NMR | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H) | NH , CH O, H4, H2, H6, H7 |

| ¹³C NMR | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | C HO, C7a, C2, C6, C4, C3a, C3, C7, C5 |

| IR (cm⁻¹) | 3239, 1650, 1435, 1386, 878 | N-H stretch, C=O stretch (conjugated), Aromatic C=C, C-H bend, C-I associated |

| HRMS (ESI) | m/z calculated for C₉H₆INNaO [M+Na]⁺: 293.9386 | Found: 293.9385 |

Note: NMR assignments are based on standard indole numbering.

Synthesis Strategies

Two primary retrosynthetic disconnections are commonly employed for the preparation of 5-Iodo-1H-indole-3-carbaldehyde: direct iodination of the pre-formed indole-3-carbaldehyde or formylation of 5-iodoindole.

Caption: Key retrosynthetic approaches to 5-Iodo-1H-indole-3-carbaldehyde.

Route A: Direct C5-H Iodination

This is often the more direct approach. The indole ring is electron-rich and readily undergoes electrophilic aromatic substitution.[6] While the C3 position is the most nucleophilic site on an unsubstituted indole, the presence of the aldehyde group at C3 deactivates the pyrrole ring slightly and directs incoming electrophiles to the benzene portion of the molecule, primarily at the C5 position.

Causality: The choice of iodinating agent and catalyst is critical. N-Iodosuccinimide (NIS) is a mild and effective source of the electrophilic iodonium ion (I⁺). A Lewis acid, such as BF₃·Et₂O, is used to activate the NIS, increasing its electrophilicity and promoting the reaction under mild conditions.[4]

Experimental Protocol: Synthesis via Direct Iodination [4]

-

Setup: To a 10 mL round-bottom flask, add 1H-indole-3-carbaldehyde (0.5 mmol, 1.0 equiv) and N-Iodosuccinimide (NIS) (0.5 mmol, 1.0 equiv).

-

Solvent: Add anhydrous dichloromethane (3 mL).

-

Initiation: Add boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol, 2.0 equiv) dropwise to the stirred suspension at room temperature under an air atmosphere.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC (Eluent: ethyl acetate/petroleum ether 1:2).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford 5-Iodo-1H-indole-3-carbaldehyde as a white solid.

Route B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and powerful method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[7][8] This route involves the reaction of 5-iodoindole with the Vilsmeier reagent, an electrophilic chloromethyleneiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[9] The subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.

Causality: This method is advantageous when 5-iodoindole is more readily available or cost-effective than indole-3-carbaldehyde. The reaction is highly regioselective for the electron-rich C3 position of the indole nucleus. Recent advancements have even led to catalytic versions of this reaction, reducing the need for stoichiometric amounts of caustic reagents.[10]

Core Chemical Reactivity

The synthetic utility of 5-Iodo-1H-indole-3-carbaldehyde stems from the orthogonal reactivity of its functional groups. Strategic manipulation allows for selective derivatization at the aldehyde, the indole nitrogen, or the C5-iodo position.

Reactions at the Aldehyde Group (C3)

The aldehyde functionality is a versatile electrophilic site.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) provides C3-aminomethyl indoles.

-

Condensation Reactions: It readily forms Schiff bases (imines) upon reaction with primary amines or hydrazines. These products can be valuable intermediates or final targets themselves.[11] For instance, condensation with thiosemicarbazides yields thiosemicarbazone derivatives, which have been investigated for their biological activities.[11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These provide access to C3-alkenyl indoles, extending the carbon chain at this position.

-

Reduction/Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (3-hydroxymethyl-5-iodoindole) using mild reducing agents like sodium borohydride (NaBH₄) or oxidized to the carboxylic acid (5-iodo-1H-indole-3-carboxylic acid) with oxidizing agents like silver(I) oxide (Ag₂O).

Reactions at the Indole Nitrogen (N1)

The N-H proton can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the indolide anion, a potent nucleophile.

-

N-Alkylation/N-Arylation: The anion reacts with alkyl or aryl halides to furnish N-substituted derivatives. For example, N-benzylation can be achieved using benzyl bromide and a base like potassium carbonate.[4]

-

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., tosyl chloride) provides N-protected indoles. This is a crucial step in many synthetic sequences as it can alter the reactivity of the indole ring and prevent unwanted side reactions.

Palladium-Catalyzed Cross-Coupling at C5

The C5-Iodo group is the gateway to a vast array of complex structures via palladium-catalyzed cross-coupling reactions.[12] The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This enables the formation of new bonds that are otherwise difficult to construct.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

-

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or their esters) in the presence of a palladium catalyst and a base (e.g., Na₂CO₃, K₃PO₄) to form C-C bonds. This is one of the most robust and widely used methods for constructing biaryl linkages.[4]

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) to form C(sp²)-C(sp) bonds, yielding 5-alkynylindoles.

-

Heck Coupling: Reaction with alkenes to form 5-alkenylindoles.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, providing access to 5-aminoindole derivatives.[13]

Experimental Protocol: Suzuki-Miyaura Coupling [4]

-

Setup: In a sealed tube vial under an argon atmosphere, combine 5-Iodo-1H-indole-3-carbaldehyde (0.15 mmol, 1.0 equiv), the desired phenylboronic acid (0.21 mmol, 1.4 equiv), sodium carbonate (0.29 mmol, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 10 mol%).

-

Solvent: Add a 4:1 mixture of 1,4-dioxane and water (2 mL).

-

Reaction: Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the 5-aryl-1H-indole-3-carbaldehyde product.

Applications as a Synthetic Intermediate

The true power of 5-Iodo-1H-indole-3-carbaldehyde is realized in multi-step syntheses where its functional groups are manipulated sequentially to build molecular complexity. It serves as a precursor for a wide range of biologically active molecules, including analogues of natural products like Meridianin D, which exhibit antibiofilm activity.

Caption: Synthetic utility illustrating sequential functionalization pathways.

Conclusion

5-Iodo-1H-indole-3-carbaldehyde is a testament to the power of strategic functionalization in organic synthesis. Its three orthogonal reactive sites provide chemists with a versatile and powerful platform for constructing complex molecular architectures. A thorough understanding of its synthesis and the nuanced reactivity of each functional group—the electrophilic aldehyde, the nucleophilic nitrogen, and the cross-coupling-receptive C-I bond—is essential for any researcher, scientist, or drug development professional working with indole-based compounds. The ability to selectively engage these sites opens the door to a vast chemical space, enabling the synthesis of novel therapeutics, functional materials, and chemical probes.

References

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

-

Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]

- (Supporting Information) Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- Mohammadi, A. A., & Keshvari, M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde. Acta Chimica Slovenica.

-

El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Kumar, A., et al. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH. [Link]

-

Selt, F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. PMC - NIH. [Link]

- (Supporting Information) Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. (n.d.).

-

Somei, M., Yamada, F., & Shinmyo, D. (1994). Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar. [Link]

- Somei, M., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Source not specified in search result, link is to PDF.

-

Selt, F., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journals. [Link]

-

ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

- (Supporting Information) Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

Scott, D. E., & Svejstrup, T. D. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]

-

ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution at the indole. [Link]

-

Wallace, D. J., & Tye, H. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]

-

Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

- Google Patents. (n.d.). Synthetic method for indole-3-carboxaldehyde compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Electrophilic substitution at the indole [quimicaorganica.org]

- 9. growingscience.com [growingscience.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 5-Iodo-1H-indole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 5-Iodo-1H-indole-3-carbaldehyde, a key synthetic intermediate in pharmaceutical research and development. We will explore its chemical properties, a detailed and validated synthetic protocol, and its applications as a versatile scaffold in the design of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry. Indole-3-carbaldehyde and its derivatives, in particular, serve as crucial starting materials for the synthesis of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3] The introduction of a halogen atom, such as iodine, at the 5-position of the indole ring, as in 5-Iodo-1H-indole-3-carbaldehyde, provides a strategic handle for further chemical modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space for drug discovery.[4]

Core Compound Properties

5-Iodo-1H-indole-3-carbaldehyde is a stable, solid compound at room temperature. A comprehensive summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 114144-17-1 | [5] |

| Molecular Formula | C₉H₆INO | [6] |

| Molecular Weight | 271.05 g/mol | [6] |

| Appearance | White to light brown solid | [5] |

| Melting Point | 185 - 186 °C | [5] |

| IUPAC Name | 5-iodo-1H-indole-3-carbaldehyde | [6] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Synthesis and Purification: A Validated Protocol

The synthesis of 5-Iodo-1H-indole-3-carbaldehyde can be efficiently achieved through the direct iodination of indole-3-carbaldehyde. The following protocol is based on established and reliable methodologies.[5]

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below, illustrating the key steps from starting materials to the purified product.

Caption: Synthetic workflow for 5-Iodo-1H-indole-3-carbaldehyde.

Step-by-Step Experimental Protocol

Materials:

-

Indole-3-carbaldehyde

-

N-Iodosuccinimide (NIS)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add indole-3-carbaldehyde (1.0 equivalent) and N-Iodosuccinimide (NIS) (1.0 equivalent).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve the reactants.

-

Initiation: Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.0 equivalents) dropwise.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.[5]

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.[5]

Rationale for Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, which is crucial for the regioselective iodination of the electron-rich indole ring.

-

Boron trifluoride diethyl etherate (BF₃·Et₂O): This Lewis acid acts as a catalyst, activating the NIS and facilitating the electrophilic aromatic substitution reaction at the C5 position of the indole.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, ensuring a high purity of the final product, which is essential for subsequent applications in drug synthesis.

Spectroscopic Data and Characterization

The structure and purity of the synthesized 5-Iodo-1H-indole-3-carbaldehyde were confirmed by various spectroscopic methods. The key data are summarized below.

| Spectroscopic Data | Observed Values |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |

| IR (cm⁻¹) | 3239, 2924, 2804, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789 |

| HRMS (ESI) | m/z calculated for C₉H₆INNaO [M+Na]⁺: 293.9386; found 293.9385 |

Source:[5]

Applications in Research and Drug Development

5-Iodo-1H-indole-3-carbaldehyde is a versatile building block in medicinal chemistry, primarily due to the reactivity of both the aldehyde group and the carbon-iodine bond.

Reactivity and Further Functionalization

The chemical reactivity of 5-Iodo-1H-indole-3-carbaldehyde allows for a wide range of chemical transformations, making it a valuable starting material for creating diverse molecular libraries.

Caption: Reactivity of 5-Iodo-1H-indole-3-carbaldehyde.

The aldehyde functional group can readily undergo condensation reactions, reductions to the corresponding alcohol, or oxidation to the carboxylic acid.[7] The iodo-substituent at the 5-position is particularly valuable for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of a wide variety of aryl, alkynyl, and vinyl groups.[4] This dual reactivity allows for the systematic structural modification of the indole scaffold to optimize biological activity.

A Scaffold for Bioactive Molecules

Indole-3-carbaldehyde derivatives have been investigated for a wide range of therapeutic applications.[2][8] The ability to functionalize the 5-position of the indole ring allows for the exploration of structure-activity relationships and the development of potent and selective drug candidates. For instance, substituted indoles are known to interact with various biological targets, including enzymes and receptors. The structural similarity of the indole core to the neurotransmitter serotonin has made it a key scaffold in the development of drugs targeting the central nervous system.[9]

Conclusion

5-Iodo-1H-indole-3-carbaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-characterized properties, and versatile reactivity make it an ideal starting point for the creation of novel and complex molecular architectures. This guide provides a solid foundation of technical information to enable researchers to effectively utilize this compound in their synthetic endeavors.

References

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

- PubChem. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde.

- Sigma-Aldrich. (n.d.). 5-Iodo-1H-indole-3-carbaldehyde.

- Royal Society of Chemistry. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

- PubMed. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.

- NIH. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

- Chem-Impex. (n.d.). 5-Hydroxy-1H-indole-3-carbaldehyde.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.

- Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

Spectroscopic Blueprint of 5-Iodo-1H-indole-3-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Technical Guide

Introduction: The Structural Significance of 5-Iodo-1H-indole-3-carbaldehyde

5-Iodo-1H-indole-3-carbaldehyde is a key heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the C5 position and a carbaldehyde at the C3 position provides strategic handles for further chemical modifications. Accurate structural elucidation is paramount for its application in drug discovery and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique that provides a detailed atomic-level map of the molecular structure. This in-depth technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Iodo-1H-indole-3-carbaldehyde, providing researchers, scientists, and drug development professionals with the necessary data and interpretation to confidently identify and utilize this compound.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the following numbering scheme is used for 5-Iodo-1H-indole-3-carbaldehyde.

Caption: Molecular structure and atom numbering of 5-Iodo-1H-indole-3-carbaldehyde.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The data presented below was acquired on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| H-N1 | 12.27 | s (broad) | - | 1H |

| H-CHO | 9.92 | s | - | 1H |

| H-4 | 8.44 | s | - | 1H |

| H-2 | 8.29 | d | 3.1 | 1H |

| H-6 | 7.53 | dd | 8.5, 1.4 | 1H |

| H-7 | 7.37 | d | 8.5 | 1H |

Interpretation of the ¹H NMR Spectrum

-

Indole N-H Proton (H-N1, 12.27 ppm): The proton attached to the nitrogen atom appears as a broad singlet at a very downfield chemical shift. This is characteristic of an indole N-H proton and is due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

-

Aldehyde Proton (H-CHO, 9.92 ppm): This sharp singlet is characteristic of an aldehyde proton. Its significant downfield shift is caused by the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.

-

Aromatic Protons (H-2, H-4, H-6, H-7):

-

H-4 (8.44 ppm): This proton appears as a singlet. The substitution pattern of the benzene ring portion of the indole results in this proton having no adjacent protons to couple with, hence the singlet multiplicity. Its downfield shift is influenced by the electron-withdrawing effect of the iodine atom at the C5 position.

-

H-2 (8.29 ppm): This proton on the pyrrole ring appears as a doublet with a small coupling constant (J = 3.1 Hz). This coupling is likely a long-range coupling with the N-H proton. The deshielding is due to its position adjacent to the electron-deficient C3 atom bearing the aldehyde group.

-

H-6 (7.53 ppm): This proton appears as a doublet of doublets. It is coupled to H-7 (ortho-coupling, J = 8.5 Hz) and shows a smaller meta-coupling to H-4 (J = 1.4 Hz), though the H-4 signal is a singlet, suggesting this smaller coupling is not resolved for H-4.

-

H-7 (7.37 ppm): This proton appears as a doublet due to ortho-coupling with H-6 (J = 8.5 Hz).

-

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The data below was acquired on a 101 MHz spectrometer using DMSO-d₆ as the solvent.[1]

| Signal Assignment | Chemical Shift (δ) [ppm] |

| C=O (CHO) | 185.2 |

| C-2 | 138.9 |

| C-7a | 136.2 |

| C-4 | 131.6 |

| C-6 | 129.2 |

| C-3a | 126.7 |

| C-3 | 117.2 |

| C-7 | 115.0 |

| C-5 | 86.6 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O, 185.2 ppm): This signal is the most downfield, which is characteristic of an aldehyde carbonyl carbon due to the strong deshielding effect of the double-bonded oxygen atom.

-

Aromatic and Heterocyclic Carbons:

-

C-2 (138.9 ppm): This carbon is significantly deshielded due to its proximity to the electronegative nitrogen atom and the electron-withdrawing aldehyde group at C3.

-

C-7a (136.2 ppm): This is a quaternary carbon at the junction of the two rings.

-

C-4 (131.6 ppm) and C-6 (129.2 ppm): These are protonated aromatic carbons.

-

C-3a (126.7 ppm): Another quaternary carbon at the ring junction.

-

C-3 (117.2 ppm): This carbon is attached to the aldehyde group.

-

C-7 (115.0 ppm): A protonated aromatic carbon.

-

C-5 (86.6 ppm): This carbon is directly attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for this carbon, which is a key diagnostic feature in the spectrum.

-

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Iodo-1H-indole-3-carbaldehyde.

I. Sample Preparation

-

Material Weighing: Accurately weigh 5-10 mg of 5-Iodo-1H-indole-3-carbaldehyde for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[2][3] The use of a secondary vial for dissolution is recommended to ensure the sample is fully dissolved before transfer to the NMR tube.[2][3]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[4][5] The choice of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a deuterium signal for the instrument's lock system.[2]

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the compound. If necessary, gentle warming or sonication can be employed. Visually inspect the solution to ensure there is no suspended particulate matter, which can negatively affect the spectral quality.[2][4]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[5]

-

Internal Standard (Optional but Recommended): While the residual proton signal of the deuterated solvent can be used for referencing, adding a small amount of an internal standard like tetramethylsilane (TMS) provides a more accurate chemical shift calibration.[2] For DMSO-d₆, the residual peak appears at approximately 2.50 ppm.[1]

II. NMR Instrument Parameters (400 MHz Spectrometer)

The following are typical acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[6]

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.[6]

-

Receiver Gain (RG): Set automatically by the instrument.

-

Acquisition Time (AQ): 3-4 seconds.[6]

-

Relaxation Delay (D1): 1-2 seconds.[6]

-

Spectral Width (SW): 0-14 ppm.

-

Temperature: 298 K (25 °C).[6]

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Receiver Gain (RG): Set automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0-200 ppm.

-

Temperature: 298 K (25 °C).

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

-

Integration: For the ¹H NMR spectrum, integrate the area under each peak to determine the relative number of protons.

Workflow for NMR Analysis

Caption: A streamlined workflow for the NMR analysis of 5-Iodo-1H-indole-3-carbaldehyde.

Conclusion

This technical guide provides a thorough and expertly curated overview of the ¹H and ¹³C NMR spectroscopic data for 5-Iodo-1H-indole-3-carbaldehyde. By presenting detailed spectral assignments, in-depth interpretations, and a robust experimental protocol, this document serves as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science. The self-validating nature of the provided protocols, grounded in established scientific principles, ensures that researchers can confidently reproduce and rely on this data for the unambiguous structural confirmation of this important synthetic intermediate.

References

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

- Regioselective C5−H Direct Iodination of Indoles. (n.d.).

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

- Technical Support Center: NMR Spectroscopy of Indole Compounds. (2025). BenchChem.

-

NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. Retrieved from [Link]

-

NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County Department of Chemistry and Biochemistry. Retrieved from [Link]

-

5-Iodo-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

- ¹H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. (2025). BenchChem.

Sources

An In-depth Technical Guide to the Infrared and Mass Spectrometry Analysis of 5-Iodo-1H-indole-3-carbaldehyde

Introduction

5-Iodo-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a significant scaffold in medicinal chemistry and drug discovery. The introduction of an iodine atom at the 5-position of the indole ring can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and comprehensive analytical characterization of such molecules is paramount to ensure their identity, purity, and structural integrity throughout the research and development process.

This technical guide provides a detailed exploration of two fundamental analytical techniques, Infrared (IR) Spectroscopy and Mass Spectrometry (MS), as applied to the characterization of 5-Iodo-1H-indole-3-carbaldehyde. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure the generation of reliable and interpretable results.

Chemical and Physical Properties of 5-Iodo-1H-indole-3-carbaldehyde

A foundational understanding of the analyte's properties is critical for selecting appropriate analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | PubChem |

| Molecular Weight | 271.05 g/mol | PubChem[1] |

| IUPAC Name | 5-iodo-1H-indole-3-carbaldehyde | PubChem[1] |

| CAS Number | 114144-17-1 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich[2] |

Part 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds within the molecule.

Theoretical Framework: The Vibrational Language of Molecules

The IR spectrum of 5-Iodo-1H-indole-3-carbaldehyde is expected to exhibit characteristic absorption bands corresponding to its key functional groups: the N-H bond of the indole ring, the C=O bond of the aldehyde, the C-H bonds of the aromatic ring, and the C-I bond. The position, intensity, and shape of these bands provide a unique "fingerprint" of the molecule.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

For a solid sample such as 5-Iodo-1H-indole-3-carbaldehyde, two primary methods are recommended for obtaining a high-quality IR spectrum: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Preparation

The KBr pellet technique involves dispersing the solid sample in a matrix of dry potassium bromide powder and pressing the mixture into a thin, transparent pellet. This method is often considered the gold standard for transmission IR spectroscopy of solids.

Step-by-Step Protocol for KBr Pellet Preparation:

-

Drying: Dry spectroscopic grade KBr powder in an oven at approximately 110°C for at least two hours to remove any adsorbed water, which can interfere with the IR spectrum.

-

Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of 5-Iodo-1H-indole-3-carbaldehyde to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a more rapid and less sample-intensive technique that involves pressing the solid powder directly onto a high-refractive-index crystal (e.g., diamond or zinc selenide).

Step-by-Step Protocol for ATR-FTIR Analysis:

-

Background Scan: With a clean ATR crystal, perform a background scan to account for atmospheric and instrumental contributions.

-

Sample Application: Place a small amount of the 5-Iodo-1H-indole-3-carbaldehyde powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum.

-

Cleaning: After analysis, clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Experimental workflows for IR analysis of solid samples.

Data Interpretation: Decoding the Spectrum

The IR spectrum of 5-Iodo-1H-indole-3-carbaldehyde displays several key absorption bands that confirm its structure. The following table summarizes the expected and observed vibrational frequencies.

Table of Characteristic IR Absorption Bands for 5-Iodo-1H-indole-3-carbaldehyde

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Reference |

| 3239 | N-H (Indole) | Stretching | 3500-3300 | [3] |

| 2924, 2804, 2749 | C-H (Aldehyde) | Stretching | 2900-2800, 2800-2700 | [3] |

| 1650 | C=O (Aldehyde) | Stretching | 1715-1680 | [3] |

| 1435, 1386 | C-H (Aromatic) | Bending | 1500-1400 | [3] |

| 1285, 1232, 1124, 1088 | C-N (Indole) | Stretching | 1350-1000 | [3] |

| 878, 789 | C-H (Aromatic) | Out-of-plane Bending | 900-675 | [3] |

| 666, 608 | C-I | Stretching | 700-500 | [3] |

The presence of a strong absorption at 1650 cm⁻¹ is indicative of the conjugated aldehyde carbonyl group. The broad band at 3239 cm⁻¹ corresponds to the N-H stretching of the indole ring. The peaks in the 2924-2749 cm⁻¹ region are characteristic of the C-H stretching of the aldehyde functional group. The absorptions in the lower frequency region (below 700 cm⁻¹) are consistent with the C-I stretching vibration.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Ionization and Inlet Strategy: From Solid to Gas-Phase Ions

For a thermally stable, solid organic molecule like 5-Iodo-1H-indole-3-carbaldehyde, Electron Ionization (EI) is a suitable "hard" ionization technique that induces fragmentation, providing valuable structural information.[1][4] The sample can be introduced into the ion source using a Direct Inlet Probe (DIP).[3][5]

Direct Inlet Probe (DIP) with Electron Ionization (EI):

The DIP method involves placing a small amount of the solid sample into a sample holder at the end of a probe. The probe is then inserted into the high-vacuum region of the mass spectrometer's ion source. The probe tip is heated, causing the sample to vaporize directly into the electron beam of the EI source, where ionization and fragmentation occur.[3][5] This technique is advantageous as it bypasses the need for chromatographic separation, making it a rapid screening method.

Caption: Experimental workflow for Direct Inlet Probe-Mass Spectrometry (DIP-MS).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule. For 5-Iodo-1H-indole-3-carbaldehyde, the calculated mass of the sodium adduct ([M+Na]⁺) is 293.9386 m/z, which is in excellent agreement with the experimentally determined value.[3]

Fragmentation Pattern: Deconstructing the Molecule

Electron ionization typically imparts significant energy to the molecule, leading to characteristic fragmentation pathways. For indole derivatives, common fragmentation patterns include the loss of small, stable neutral molecules and cleavage of the indole ring.

Predicted Fragmentation of 5-Iodo-1H-indole-3-carbaldehyde:

-

Molecular Ion (M⁺˙): The initial ionization event will produce the molecular ion at m/z = 271.

-

Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion at m/z = 270.

-

Loss of Carbon Monoxide ([M-CHO]⁺): Cleavage of the formyl group can lead to the loss of a neutral CO molecule from the [M-H]⁺ ion, or a CHO radical from the M⁺˙ ion, leading to a fragment at m/z = 242.

-

Loss of Iodine ([M-I]⁺): Cleavage of the C-I bond would result in a fragment at m/z = 144.

-

Loss of HCN: A characteristic fragmentation of the indole ring is the loss of hydrogen cyanide, which could occur from various fragments.

Table of Predicted Significant Fragments in the Mass Spectrum

| m/z | Proposed Fragment | Plausible Origin |

| 271 | [C₉H₆INO]⁺˙ | Molecular Ion (M⁺˙) |

| 270 | [C₉H₅INO]⁺ | [M-H]⁺ |

| 242 | [C₈H₅IN]⁺ | [M-CHO]⁺ |

| 144 | [C₉H₆NO]⁺ | [M-I]⁺ |

| 116 | [C₈H₆N]⁺ | [M-I-CO]⁺ |

| 89 | [C₇H₅]⁺ | Further fragmentation |

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and comprehensive analytical characterization of 5-Iodo-1H-indole-3-carbaldehyde. IR spectroscopy confirms the presence of the key functional groups, serving as a rapid and reliable method for identity confirmation. Mass spectrometry, particularly with a hard ionization technique like EI, not only confirms the molecular weight but also provides valuable structural information through the analysis of fragmentation patterns. The high-resolution mass data further solidifies the elemental composition. These techniques, when employed with the appropriate experimental protocols and a sound understanding of their theoretical underpinnings, are indispensable tools for researchers, scientists, and drug development professionals working with novel chemical entities.

References

-

PubChem. 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906. [Link]

-

Wang, L., et al. (2022). Regioselective C5−H Direct Iodination of Indoles. ChemistrySelect, 7(12), e202200548. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

LibreTexts Chemistry. Electron Ionization. [Link]

-

SRA Instruments. DIP Direct Inlet Probe for Agilent GC Mass Spectrometers. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

Sources

solubility of 5-Iodo-1H-indole-3-carbaldehyde in common organic solvents

An In-depth Technical Guide to the Solubility of 5-Iodo-1H-indole-3-carbaldehyde in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

5-Iodo-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of complex therapeutic agents and functional materials.[1][2][3] A comprehensive understanding of its solubility profile is paramount for its effective utilization in reaction chemistry, purification, formulation, and biological screening. This guide provides a detailed analysis of the solubility of 5-Iodo-1H-indole-3-carbaldehyde, grounded in theoretical principles and supported by established experimental methodologies. We present a predictive solubility map across a spectrum of common organic solvents, detail a robust protocol for empirical solubility determination, and offer practical insights for laboratory applications.

Introduction: The Significance of 5-Iodo-1H-indole-3-carbaldehyde

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The derivative, 5-Iodo-1H-indole-3-carbaldehyde, offers unique synthetic utility. The aldehyde group at the 3-position is a versatile handle for a wide array of chemical transformations, including condensations and reductive aminations, while the iodo-substituent at the 5-position serves as a crucial site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3]

Successful application of this reagent hinges on its dissolution in an appropriate solvent system. Solubility dictates reaction kinetics, influences purification strategies like crystallization and chromatography, and is a critical parameter in developing formulations for screening and in vivo studies. This document serves as a foundational resource for researchers, providing the necessary data and protocols to confidently work with this compound.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its physical and chemical properties. Key descriptors for 5-Iodo-1H-indole-3-carbaldehyde are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | PubChem[4] |

| Molecular Weight | 271.05 g/mol | PubChem[4] |

| Physical Form | Solid | Ambeed, Inc. via Sigma-Aldrich[5] |

| XLogP3 (Lipophilicity) | 2.3 | PubChem[4] |

| Melting Point | 185 - 186 °C | Tang, et al. (2015)[6] |

The XLogP3 value of 2.3 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water but is not excessively nonpolar.[4] The presence of the N-H group and the aldehyde's carbonyl oxygen allows for hydrogen bonding, contributing to its solubility in polar solvents.

Theoretical Framework and Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can classify solvents and predict their interaction with 5-Iodo-1H-indole-3-carbaldehyde based on its structural features.

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Iodo-1H-indole-3-carbaldehyde | 114144-17-1 [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

reactivity of the aldehyde group in 5-Iodo-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Iodo-1H-indole-3-carbaldehyde

Abstract

5-Iodo-1H-indole-3-carbaldehyde is a pivotal building block in medicinal chemistry and organic synthesis, largely owing to the versatile reactivity of its C3-aldehyde functionality. This guide provides an in-depth analysis of the electronic and steric factors governing the reactivity of this aldehyde group. We will explore key transformations, including nucleophilic additions, condensation reactions, reductive aminations, and oxidations, offering both mechanistic insights and field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in their work.

Introduction: The Significance of 5-Iodo-1H-indole-3-carbaldehyde

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] The strategic placement of an aldehyde group at the C3 position transforms the indole into a versatile synthetic intermediate, enabling a wide array of chemical modifications.[2] The addition of an iodine atom at the C5 position further enhances its utility by introducing a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and by modulating the electronic properties of the indole ring system.

Indole-3-carbaldehyde and its derivatives are crucial precursors for compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-HIV properties.[3][1] Understanding and controlling the reactivity of the aldehyde group is therefore paramount for the successful design and synthesis of novel therapeutic agents.

Core Chemical Properties and Reactivity Analysis

The reactivity of the aldehyde in 5-Iodo-1H-indole-3-carbaldehyde is a product of the interplay between the indole ring's electronics and the nature of the substituents.

-

Electronic Effects: The indole ring is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, donating electron density into the ring. This electron-donating character deactivates the attached aldehyde group toward nucleophilic attack compared to a simple benzaldehyde. However, the C3 position, being β to the indole nitrogen, is relatively electron-deficient, making the aldehyde susceptible to a range of transformations.

-

The Role of the Iodo Group: The iodine atom at the C5 position exerts a weak electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). These competing effects result in a nuanced modulation of the aldehyde's electrophilicity. Critically, the iodine provides a site for further functionalization, which is often exploited post-modification of the aldehyde.

-

Steric Considerations: The C3-aldehyde is sterically accessible, allowing for reactions with a variety of nucleophiles. However, reactions involving the C2 or C4 positions of the indole can be sterically hindered, particularly with bulky reagents.[4]

Physicochemical & Spectroscopic Data

The following table summarizes key properties for 5-Iodo-1H-indole-3-carbaldehyde.

| Property | Value | Source |

| Molecular Formula | C₉H₆INO | [5] |

| Molar Mass | 271.05 g/mol | [5] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 185 - 186 °C | [6] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, J=3.1 Hz, 1H), 7.53 (dd, J=8.5, 1.4 Hz, 1H), 7.37 (d, J=8.5 Hz, 1H) | [6] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 | [6] |

| CAS Number | 114144-17-1 | [5][7] |

Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to diverse molecular architectures. This section details the most common and synthetically useful reactions.

Nucleophilic Addition

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This fundamental reaction class is the first step in many multi-step syntheses.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Condensation Reactions

Condensation reactions are powerful C-C bond-forming strategies that extend the carbon skeleton from the aldehyde group.

This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst, yielding an α,β-unsaturated product.[8][9] These products are valuable intermediates for synthesizing more complex heterocyclic systems.[10][11]

Causality Behind Experimental Choices:

-

Catalyst: A weak base like piperidine or triethylamine is typically sufficient. Its role is to deprotonate the active methylene compound, generating the nucleophilic carbanion. Stronger bases can lead to side reactions with the indole N-H.[8]

-

Solvent: Protic solvents like ethanol are often used as they can solvate the ionic intermediates. Aprotic solvents like DMF or acetonitrile can also be effective.[8]

-

Temperature: These reactions are often run at room temperature, although gentle heating may be required for less reactive substrates.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Iodo-1H-indole-3-carbaldehyde | C9H6INO | CID 13863906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. 5-Iodo-1H-indole-3-carbaldehyde | 114144-17-1 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

electrophilic substitution reactions of 5-Iodo-1H-indole-3-carbaldehyde

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Iodo-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical analysis of the electrophilic substitution reactions involving 5-iodo-1H-indole-3-carbaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles of indole chemistry with practical insights into the regiochemical outcomes governed by the specific substitution pattern of this versatile heterocyclic scaffold.

Introduction: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its unique electronic properties make it a privileged scaffold in drug design. The reactivity of the indole nucleus, particularly its propensity for electrophilic substitution, allows for extensive functionalization to modulate biological activity.[3] This guide focuses on a specifically substituted analogue, 5-iodo-1H-indole-3-carbaldehyde, a valuable building block whose reactivity is intricately controlled by the interplay of its substituents. Understanding its behavior in electrophilic aromatic substitution (EAS) is critical for its strategic deployment in synthetic campaigns.

The Electronic Landscape: Predicting Reactivity and Regioselectivity

The indole ring is an electron-rich aromatic system, significantly more reactive towards electrophiles than benzene.[4] This heightened reactivity stems from the participation of the nitrogen lone pair in the π-system, which increases the electron density of the pyrrole ring. In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position, as the resulting cationic intermediate (the sigma complex) effectively delocalizes the positive charge without disrupting the aromaticity of the fused benzene ring.[5][6][7]

However, in 5-iodo-1H-indole-3-carbaldehyde, the intrinsic reactivity is modulated by two key substituents:

-

The 3-Carbaldehyde Group (-CHO): As a moderately deactivating, electron-withdrawing group, the formyl substituent at C3 significantly reduces the nucleophilicity of the pyrrole ring. By pulling electron density away, it strongly disfavors electrophilic attack at the adjacent C2 and C4 positions. Its primary role is to "protect" the pyrrole moiety and shift the focus of electrophilic attack to the carbocyclic (benzene) ring.

-

The 5-Iodo Group (-I): Halogens are a classic example of substituents with opposing inductive and resonance effects. The iodine atom is electronegative and deactivates the ring towards EAS via induction. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho (C4, C6) and para (C7, which is not para) positions. In this case, it directs towards C4 and C6.

The combination of these effects dictates that electrophilic substitution on 5-iodo-1H-indole-3-carbaldehyde will overwhelmingly occur on the benzene portion of the molecule. The C3 position is blocked, and the C2 position is strongly deactivated. The directing influence of the iodo group points towards C4 and C6 as the most probable sites of reaction.

Caption: Electronic directing effects on the 5-iodo-1H-indole-3-carbaldehyde scaffold.

Key Electrophilic Substitution Reactions and Methodologies

This section details the primary classes of electrophilic substitution reactions and their anticipated outcomes with 5-iodo-1H-indole-3-carbaldehyde.

Nitration

Direct nitration of indoles with strong acidic mixtures like HNO₃/H₂SO₄ is often avoided due to the risk of oxidation and acid-catalyzed polymerization.[7] Milder, non-acidic nitrating agents are therefore required.

-

Causality behind Reagent Choice: Reagents such as benzoyl nitrate or nitric acid in acetic anhydride generate the nitronium ion (NO₂⁺) electrophile under less harsh conditions, preserving the sensitive indole core.[8]

-

Predicted Regiochemistry: The deactivating -CHO group at C3 directs substitution to the benzene ring. The 5-iodo group directs ortho and para. Therefore, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. Steric hindrance from the peri C4-C5 interaction might slightly favor substitution at C6. Nitration of 6-nitroindole-3-carboxaldehyde has been reported, indicating the feasibility of introducing a nitro group onto the benzene ring of an indole-3-carbaldehyde.[9]

Table 1: Summary of Predicted Electrophilic Substitution Outcomes

| Reaction Type | Reagent(s) | Probable Position(s) | Rationale & Key Considerations |

| Nitration | HNO₃ in Ac₂O | C6, C4 | Mild conditions essential. C6 is sterically more accessible than C4. |

| Halogenation | NBS or NCS in DMF/CH₂Cl₂ | C6, C4 | Avoids polyhalogenation and acid-catalyzed side reactions. |

| Sulfonylation | SO₃-Pyridine complex | C6, C4 | Prevents degradation of the indole nucleus by strong acid.[8] |

| Friedel-Crafts | Acyl/Alkyl Halide, Lewis Acid | C4 (Potentially) | Highly challenging. Steric hindrance at C5 severely inhibits C4 reaction.[10] N-acylation is a likely side reaction. |

Halogenation (Bromination & Chlorination)

The high electron density of the indole ring allows for facile halogenation. To ensure controlled, mono-substitution, mild halogenating agents are paramount.

-

Causality behind Reagent Choice: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are ideal reagents. They provide a low concentration of Br⁺ or Cl⁺ electrophiles, respectively, minimizing over-halogenation and undesirable side reactions.

-

Predicted Regiochemistry: Similar to nitration, the directing effects of the existing substituents will guide the incoming halogen to the C4 and C6 positions. The product distribution will likely be a mixture of 4-halo-5-iodo- and 6-halo-5-iodo-1H-indole-3-carbaldehyde.

Friedel-Crafts Reactions: A Significant Challenge

While Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions, their application to indoles is notoriously difficult. The nucleophilic nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring system. Furthermore, the electron-rich indole nucleus is prone to polymerization under strong Lewis acid conditions.

-

Causality behind Experimental Observations: Research on palladium-catalyzed C-H arylations, which proceed via a related electrophilic palladation mechanism, provides critical insight. In these studies, the formyl group at C3 was found to direct C-H activation to the C4 position.[10] However, the same study reported that no arylation products were obtained from 5-substituted indole-3-carbaldehydes .[10] This strongly suggests that the steric bulk of the substituent at C5 (in our case, iodine) presents a significant steric barrier that impedes or completely prevents attack at the C4 position.

-

Implications: This finding indicates that traditional Friedel-Crafts reactions at C4 are unlikely to be successful. Substitution at C6, while electronically plausible, may also be challenging to achieve selectively.

Experimental Protocol: Nitration of 5-Iodo-1H-indole-3-carbaldehyde